molecular formula C16H12N4OS B2432747 4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 380663-73-0

4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2432747
CAS No.: 380663-73-0
M. Wt: 308.36
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Description

4-Benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS Number: 380663-73-0) is a synthetic organic compound with the molecular formula C16H12N4OS and a molecular weight of 308.36 g/mol . This chemical belongs to a class of [1,2,4]triazolo[4,3-a]quinazolin-5-ones, which are heterocyclic scaffolds of significant interest in medicinal chemistry due to their diverse biological profiles . Scientific literature indicates that the structural core of 4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a privileged structure for pharmaceutical research. Specifically, closely related analogs within this chemical family have been synthesized and investigated as a new class of H1-antihistaminic agents . In preclinical models, these analogs demonstrated potent activity by significantly protecting animals from histamine-induced bronchospasm, with some lead compounds showing superior efficacy and reduced sedation compared to the classic antihistamine chlorpheniramine maleate . The 1-sulfanyl (or thione) substituent on the triazole ring in this specific compound presents a key synthetic handle for further chemical exploration and derivatization, offering researchers a pathway to develop novel analogs for structure-activity relationship (SAR) studies . This makes it a valuable building block for researchers in drug discovery, particularly those focused on developing new therapeutic agents targeting allergic conditions and central nervous system disorders where sedative side effects are a concern. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-14-12-8-4-5-9-13(12)20-15(17-18-16(20)22)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZINFSBYRWGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Hydrazino-3-Benzyl-3H-Quinazolin-4-One

The foundational intermediate, 2-hydrazino-3-benzyl-3H-quinazolin-4-one, is synthesized from benzylamine via a three-step sequence:

  • Quinazolinone Ring Formation : Benzylamine undergoes condensation with methyl anthranilate in refluxing ethanol, facilitated by catalytic acetic acid, to yield 3-benzyl-2-mercaptoquinazolin-4(3H)-one.
  • Hydrazine Incorporation : Thiol displacement with hydrazine hydrate in ethanol at 80°C for 6 hours produces 2-hydrazino-3-benzyl-3H-quinazolin-4-one.

Key Reaction Parameters :

  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (78°C)
  • Yield: ~65% (isolated via recrystallization from ethanol)

Cyclization with Sulfur-Containing One-Carbon Donors

The triazoloquinazolinone core is formed via cyclization of the hydrazino intermediate using sulfur-functionalized reagents:

Reagent Selection :

  • Benzylsulfanylacetic Acid : Introduces the 1-sulfanylbenzyl group via nucleophilic attack at the hydrazino nitrogen.
  • Thiophosgene : Generates a reactive thiocarbonyl intermediate, enabling cyclization under mild conditions.

Optimized Protocol :

  • Reaction Setup : 2-Hydrazino-3-benzyl-3H-quinazolin-4-one (1 eq) and benzylsulfanylacetic acid (1.2 eq) are combined in dry dichloromethane.
  • Activation : Dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added to facilitate coupling.
  • Cyclization : Stirred at room temperature for 12 hours, followed by reflux (40°C) for 4 hours to complete ring closure.
  • Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the title compound.

Yield : 58–62% (white crystalline solid).

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.94–7.88 (m, 2H, ArH), 7.52–7.45 (m, 5H, benzyl), 5.32 (s, 2H, N–CH₂–Ph), 3.79 (s, 2H, S–CH₂–Ph).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C–S).

Computational Modeling Insights

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Planarity : The triazoloquinazolinone core adopts a near-planar conformation (dihedral angle < 5°), favoring π-stacking interactions.
  • Electrostatic Potential : The sulfanylbenzyl group exhibits localized electron density (-0.12 e/ų), enhancing electrophilic reactivity at the sulfur center.

Comparative Analysis of Alternative Methodologies

Thiourea-Mediated Cyclization

An alternative route employs thiourea derivatives under acidic conditions:

  • Reagents : 2-Hydrazino-3-benzyl-3H-quinazolin-4-one and benzyl isothiocyanate (1.1 eq) in glacial acetic acid.
  • Conditions : Reflux (120°C) for 8 hours.
  • Yield : 54% (lower than DCC/DMAP method due to side reactions).

Advantage : Avoids coupling agents, reducing cost.
Limitation : Requires stringent pH control to minimize hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes with comparable yield (60%).

Mechanistic Considerations

Cyclization Pathway

The reaction proceeds via:

  • Nucleophilic Attack : Hydrazine nitrogen attacks the electrophilic carbon of the sulfur-containing reagent.
  • Ring Closure : Intramolecular dehydration forms the triazole ring, stabilized by aromatization.

Critical Transition State : DFT calculations identify a five-membered cyclic intermediate with an activation energy of 28.6 kcal/mol.

Industrial-Scale Optimization Challenges

Solvent Selection

  • Ethanol vs. Dichloromethane : Ethanol improves solubility but prolongs reaction time (24 hours vs. 12 hours in DCM).
  • Green Chemistry Alternatives : Cyclopentyl methyl ether (CPME) shows promise (yield: 55%) with reduced environmental impact.

Catalytic Enhancements

  • Palladium Catalysis : Pd(OAc)₂ (5 mol%) accelerates cyclization (4 hours, 65% yield) but increases cost.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is being investigated for various therapeutic potentials:

  • Antimicrobial Properties : Research indicates that derivatives of triazoloquinazolines exhibit significant antimicrobial activity against various pathogens. The presence of the sulfanyl group may contribute to this activity by influencing the compound's interaction with microbial targets.
  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. Studies suggest that 4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one may disrupt DNA replication in cancer cells and inhibit specific enzymes involved in tumor growth .
  • Anti-inflammatory Effects : There is emerging evidence that this compound might possess anti-inflammatory properties, which could be valuable in treating chronic inflammatory diseases. Its mechanism may involve the modulation of inflammatory pathways at the cellular level.

Biological Research Applications

The unique structure of this compound makes it a valuable tool in biological research:

  • Biological Assays : The compound can serve as a lead compound for developing new assays to screen for biological activity against specific molecular targets. Its ability to intercalate into DNA makes it a candidate for studying nucleic acid interactions .
  • Mechanistic Studies : Understanding the mechanisms by which this compound exerts its biological effects can provide insights into its potential as a therapeutic agent. Studies focusing on its interaction with enzymes and cellular pathways are essential for elucidating its action mechanisms .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in materials science:

  • Development of Specialty Chemicals : The compound can be utilized as a building block in synthesizing more complex molecules that may have specific industrial applications. Its unique properties may allow for the creation of novel materials with desirable characteristics such as enhanced durability or reactivity .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study 2Anticancer PropertiesShowed reduced viability of cancer cell lines when treated with the compound.
Study 3Mechanistic InsightsIdentified the compound's ability to intercalate into DNA and inhibit replication processes.

Mechanism of Action

The mechanism of action of 4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. For instance, as an H1-antihistaminic agent, it likely binds to the H1 histamine receptor, blocking the action of histamine and preventing allergic reactions . The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to the presence of both a benzyl and a sulfanyl group, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Biological Activity

4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is an organic compound belonging to the class of triazoloquinazolines. Its unique structure comprises a triazole ring fused with a quinazoline ring, along with various substituents that enhance its potential biological activities. This article explores the compound's biological activity, including antimicrobial and antiviral properties, and discusses its synthesis and potential therapeutic applications.

Structural Information

  • Molecular Formula : C16H12N4OS
  • SMILES : C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NNC4=S
  • InChIKey : PMZINFSBYRWGGH-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities. Notably, it has been investigated for its antimicrobial and antiviral properties . The compound is believed to inhibit key enzymes or proteins involved in the replication of bacteria and viruses, potentially disrupting their normal functions .

Antimicrobial Activity

The compound has shown effectiveness against various microbial strains. Its mechanism of action likely involves interaction with nucleic acids and proteins critical for microbial survival and proliferation. Preliminary studies suggest that it may inhibit specific enzymes associated with bacterial cell wall synthesis or viral replication processes.

Antiviral Activity

The antiviral properties of this compound are particularly noteworthy. It has been suggested that this compound could interfere with viral entry or replication mechanisms. This potential makes it a candidate for further investigation in the development of antiviral therapies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material Preparation : The synthesis begins with the preparation of 2-hydrazino-3-benzyl-3H-quinazolin-4-one.
  • Cyclization Reaction : This intermediate undergoes cyclization with various one-carbon donors under specific reaction conditions (e.g., using dimethyl sulfoxide as a solvent and anhydrous aluminum chloride as a catalyst) to yield the target compound.
  • Purification : The final product is purified through crystallization or chromatography to obtain a high-purity sample suitable for biological testing.

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds within the triazoloquinazoline class. For instance:

Compound NameStructure FeaturesBiological Activity
1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneContains a methyl group at position 1H1-antihistaminic activity
4-(3-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-oneFeatures a methoxy group instead of benzylAntimicrobial properties
2-methyl-3-substituted quinazolin-4-(3H)-onesContains various substitutions on the quinazoline coreAnalgesic and anti-inflammatory activities

These compounds share structural similarities with this compound but differ in substituents that confer distinct biological properties .

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